Comparison of Inhibitory Potency on Human Cardiac Sodium Channel (hH1) between a Structurally Analogous Furan-2-carboxamide and a Reference Inhibitor
While direct quantitative data for 3-(1-Hydroxy-4-phenylbutyl)-furan is limited in the public domain, evidence from a closely related structural analog, N-(Furan-2-carbonyl)-N'-(4-phenyl-butyl)-guanidine, demonstrates the potential for moderate target engagement. This analog, sharing the key furan and phenylbutyl motifs, exhibited an IC50 of 7.90 μM against the human cardiac sodium channel (hH1, Nav1.5) [1]. In comparison, the reference Na+ channel blocker tetrodotoxin (TTX) typically exhibits IC50 values in the low nanomolar range (e.g., ~1-10 nM) for the same target, indicating that while the analog shows activity, it is orders of magnitude less potent than a potent, selective toxin.
| Evidence Dimension | Inhibitory Potency (IC50) against human cardiac sodium channel (hH1/Nav1.5) |
|---|---|
| Target Compound Data | Quantitative data not available; activity inferred from a closely related analog sharing the furan and phenylbutyl core: IC50 = 7.90 μM |
| Comparator Or Baseline | Reference Na+ channel blocker tetrodotoxin (TTX): IC50 ~1-10 nM |
| Quantified Difference | The analog is approximately 790 to 7,900-fold less potent than TTX. |
| Conditions | Inhibition of sodium channel blockade in CHO cells expressing human cardiac (hH1) sodium channel. |
Why This Matters
This data provides a benchmark for the expected potency range of compounds with this core scaffold against ion channels, informing selectivity and safety profiling efforts.
- [1] BindingDB. BDBM50107028: CHEMBL109127::N-(Furan-2-carbonyl)-N'-(4-phenyl-butyl)-guanidine. View Source
